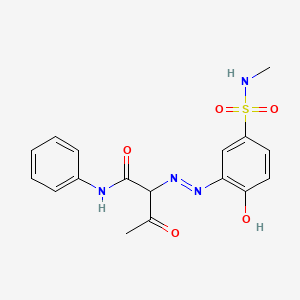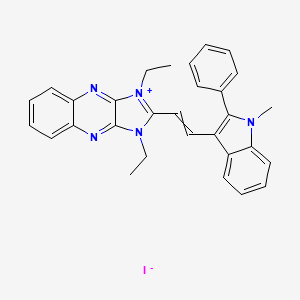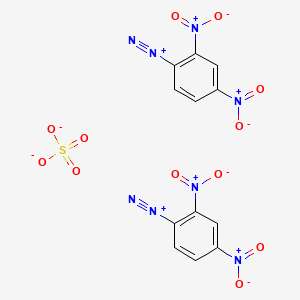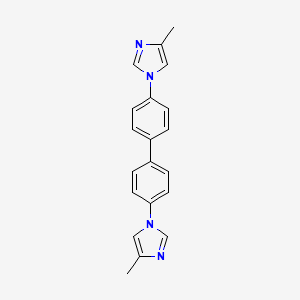![molecular formula C37H76O2 B13747191 Octadecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 41344-25-6](/img/structure/B13747191.png)
Octadecane, 1,1'-[methylenebis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecane, 1,1’-[methylenebis(oxy)]bis-: is a chemical compound with the molecular formula C37H76O2 and a molecular weight of 553.00 g/mol . It is also known by other names such as Bis(stearyloxy)methane and Formaldehyde dioctadecyl acetal . This compound is characterized by its long hydrocarbon chains and the presence of two ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of formaldehyde with octadecanol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecane, 1,1’-[methylenebis(oxy)]bis- can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols, although this reaction is less common.
Substitution: Substitution reactions can occur at the ether linkages, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
Chemistry: Octadecane, 1,1’-[methylenebis(oxy)]bis- is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrocarbon chains make it effective in reducing surface tension and stabilizing emulsions .
Biology: In biological research, this compound is used as a model compound to study the behavior of long-chain ethers in biological membranes. It helps in understanding the interactions between lipids and proteins in cell membranes .
Medicine: .
Industry: In industrial applications, Octadecane, 1,1’-[methylenebis(oxy)]bis- is used in the production of lubricants and plasticizers . Its long hydrocarbon chains provide excellent lubrication properties, making it suitable for use in high-performance lubricants .
Mechanism of Action
The mechanism of action of Octadecane, 1,1’-[methylenebis(oxy)]bis- primarily involves its ability to interact with hydrophobic surfaces and reduce surface tension. The long hydrocarbon chains allow it to embed into lipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
- Hexadecane, 1,1’-[methylenebis(oxy)]bis-
- Dodecane, 1,1’-[methylenebis(oxy)]bis-
- Tetradecane, 1,1’-[methylenebis(oxy)]bis-
Comparison: Octadecane, 1,1’-[methylenebis(oxy)]bis- is unique due to its longer hydrocarbon chains compared to similar compounds like Hexadecane, 1,1’-[methylenebis(oxy)]bis- and Dodecane, 1,1’-[methylenebis(oxy)]bis-. This results in different physical properties such as higher melting and boiling points, as well as enhanced hydrophobic interactions .
Properties
CAS No. |
41344-25-6 |
|---|---|
Molecular Formula |
C37H76O2 |
Molecular Weight |
553.0 g/mol |
IUPAC Name |
1-(octadecoxymethoxy)octadecane |
InChI |
InChI=1S/C37H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI Key |
WXZWIPLBXXXGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCOCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)


![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)



![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)

